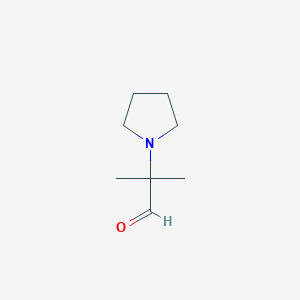
2-甲基-2-(吡咯烷-1-基)丙醛
描述
Synthesis Analysis
The synthesis of “2-Methyl-2-(pyrrolidin-1-yl)propanal” involves a multi-step process. This includes the condensation of pyrrolidine with 2-methylpropanal in the presence of acid catalysts such as sulfuric acid or phosphoric acid, followed by subsequent purification and crystallization .Molecular Structure Analysis
The molecular formula of “2-Methyl-2-(pyrrolidin-1-yl)propanal” is C8H15NO. Its InChI code is 1S/C8H15NO/c1-8(2,7-10)9-5-3-4-6-9/h7H,3-6H2,1-2H3 and the InChI key is HATZOIDGLAKFMI-UHFFFAOYSA-N.Chemical Reactions Analysis
“2-Methyl-2-(pyrrolidin-1-yl)propanal” is a versatile chemical compound used in scientific research. It exhibits high perplexity and burstiness, enabling diverse applications such as drug synthesis, catalysis, and organic reactions.Physical And Chemical Properties Analysis
“2-Methyl-2-(pyrrolidin-1-yl)propanal” is a liquid at room temperature . It has a molecular weight of 141.21 g/mol . The compound is stored at a temperature of -70°C .科学研究应用
Comprehensive Analysis of 2-Methyl-2-(pyrrolidin-1-yl)propanal Applications
Drug Synthesis: “2-Methyl-2-(pyrrolidin-1-yl)propanal” is utilized in the synthesis of various drugs due to its organic molecule structure, which includes a propanal backbone and a pyrrolidin-1-yl group. This structure is beneficial in creating complex drug molecules, particularly those that require a five-membered nitrogen-containing ring.
Catalysis: This compound also plays a role in catalysis, aiding in chemical reactions by increasing the rate of reaction without being consumed in the process. Its unique structure can be advantageous in catalytic processes that require specific organic functionalities.
Organic Reactions: In organic chemistry, “2-Methyl-2-(pyrrolidin-1-yl)propanal” is involved in various reactions, such as the Petasis reaction, which is used to synthesize complex organic compounds. Its aldehyde group makes it a key intermediate in forming carbon-carbon and carbon-nitrogen bonds .
Pharmacological Research: The pyrrolidine ring present in “2-Methyl-2-(pyrrolidin-1-yl)propanal” is a common feature in many pharmacologically active molecules. It has been studied for its binding conformation and potency towards specific receptors, which is crucial for designing new therapeutic agents .
作用机制
While the exact mechanism of action for “2-Methyl-2-(pyrrolidin-1-yl)propanal” is not explicitly mentioned in the search results, compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
安全和危害
“2-Methyl-2-(pyrrolidin-1-yl)propanal” is classified as a dangerous substance. It has hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Relevant Papers The relevant papers for “2-Methyl-2-(pyrrolidin-1-yl)propanal” include a review on the use of the pyrrolidine ring in drug discovery , a paper on the pharmacological characterization of a related compound , and a product page that includes references to related peer-reviewed papers .
属性
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2,7-10)9-5-3-4-6-9/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATZOIDGLAKFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyrrolidin-1-yl)propanal | |
CAS RN |
36558-30-2 | |
| Record name | 2-methyl-2-(pyrrolidin-1-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

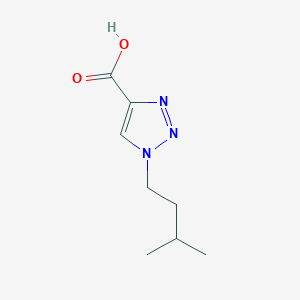
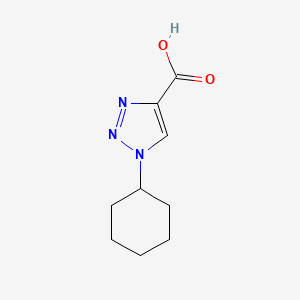
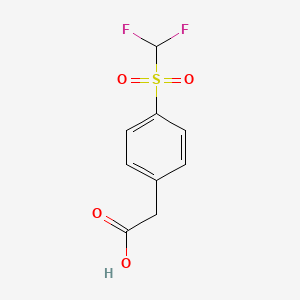

![2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1422660.png)


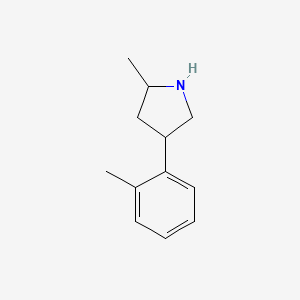
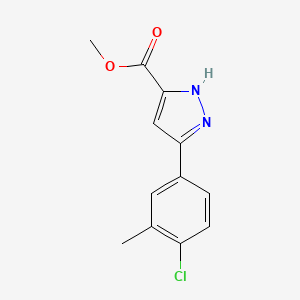
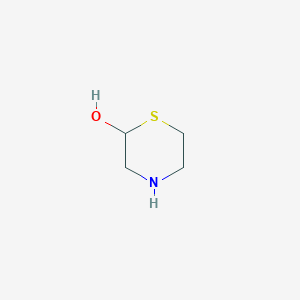
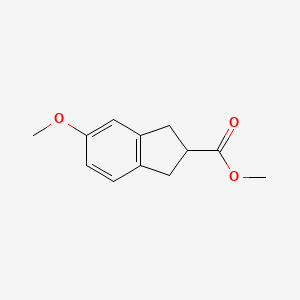

![9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1422675.png)
